
Dehydroadynerigenin glucosyldigitaloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroadynerigenin glucosyldigitaloside is a natural product belonging to the class of flavonoids. It is a secondary metabolite found in plants and has various bioactive properties, such as antioxidant activity and anti-inflammatory effects . This compound is also known by its chemical name, 3-[14-[3-Hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dehydroadynerigenin glucosyldigitaloside involves multiple steps, starting from the extraction of its precursor compounds from plant sources. The key steps include glycosylation reactions, where glucose molecules are attached to the aglycone part of the molecule. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological methods, including the use of glyco-engineered mammalian cell expression systems. These systems are designed to produce high yields of the compound with high purity, often exceeding 95% by HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydroadynerigenin glucosyldigitaloside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dehydroadynerigenin glucosyldigitaloside has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dehydroadynerigenin glucosyldigitaloside involves its interaction with molecular targets and pathways in the body. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound targets reactive oxygen species (ROS) and inflammatory mediators, thereby reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adynerin: (CAS#35109-93-4)
8-Hydroxyodoroside A: (CAS#176519-75-8)
Cardenolide B-1: (CAS#1318158-89-2)
Dehydroadynerigenin digitaloside: (CAS#52628-62-3)
Adynerigenin beta-neritrioside: (CAS#88721-09-9)
Dehydroadynerigenin beta-neritrioside: (CAS#143212-60-6)
Lanatoside B: (CAS#17575-21-2)
Uniqueness
Dehydroadynerigenin glucosyldigitaloside is unique due to its specific glycosylation pattern, which imparts distinct bioactive properties compared to other similar compounds. Its high antioxidant and anti-inflammatory activities make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C36H52O13 |
|---|---|
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m1/s1 |
InChI-Schlüssel |
ULJZNLQMTRZTJF-RCQNOOMASA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


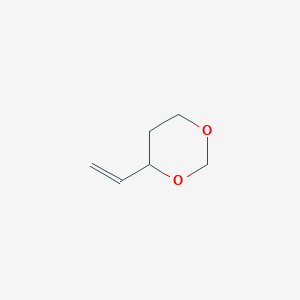
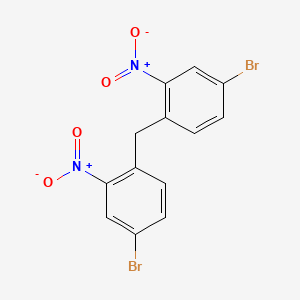
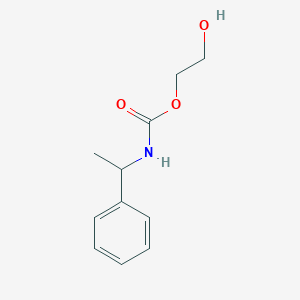
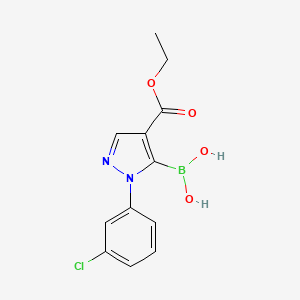

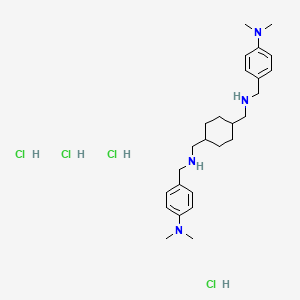
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
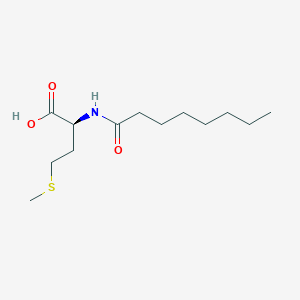
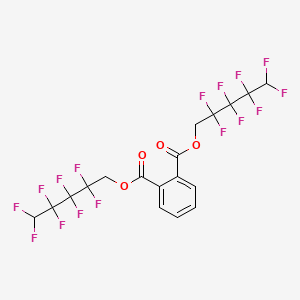
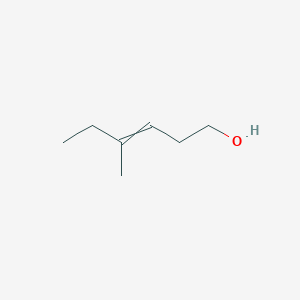

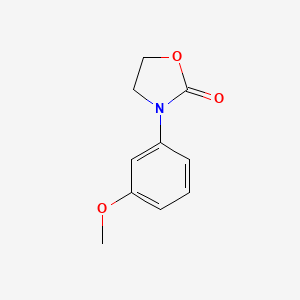

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
